molecular formula C5HClF3NO2S B1590249 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid CAS No. 72850-61-4

2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid

Cat. No. B1590249
CAS RN: 72850-61-4
M. Wt: 231.58 g/mol
InChI Key: OGZUWSFEZCBGPH-UHFFFAOYSA-N
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Description

“2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid” is a chemical compound with the CAS Number: 72850-61-4 . It has a molecular weight of 231.58 and its IUPAC name is 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid . This compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5HClF3NO2S/c6-4-10-2(5(7,8)9)1(13-4)3(11)12/h(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound has a boiling point of 337.4±52.0 C at 760 mmHg and a melting point of 131-135 C . It is a solid at room temperature .

Scientific Research Applications

Synthetic Process of Novel Fungicides

2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid is utilized in the synthesis of novel fungicides, such as thifuzamide. This synthesis involves a series of reactions starting from trifluoro-acetoacetate, leading to the formation of thifuzamide, a compound with significant fungicidal properties (Liu An-chang, 2012).

Anti-bacterial Applications

Compounds derived from 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid have demonstrated anti-bacterial activities. A study on novel thiazole compounds containing an ether structure synthesized from this acid showed that these compounds exhibited fungicidal activities against various microorganisms (Qiu Li-ga, 2015).

Anticancer Activity

Novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, synthesized from 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid, have been evaluated for their anticancer activity. These compounds showed promising results against various cancer cell lines, highlighting their potential in cancer research (Wen-Xi Cai et al., 2016).

Chemical Synthesis and Reactions

The acid is a key intermediate in various chemical syntheses and reactions. Its reactivity has been explored in different contexts, such as in the preparation of thiazole dianions and other complex organic compounds. These studies contribute to the understanding of its chemical properties and potential applications in synthetic chemistry (M. S. South & Karey Alan Van Sant, 1991).

Fungicidal Activities

2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid has been used as a raw material in synthesizing compounds with fungicidal properties. These synthesized compounds have shown effectiveness against various fungal species, indicating their potential as fungicides in agricultural applications (Zhang Ku, 2014).

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClF3NO2S/c6-4-10-2(5(7,8)9)1(13-4)3(11)12/h(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZUWSFEZCBGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(S1)Cl)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40534551
Record name 2-Chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid

CAS RN

72850-61-4
Record name 2-Chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 116 g (0.4468 mole) of ethyl 2-chloro-4-trifluoromethyl-5-thiazolecaboxylate, 18 g (0.45 mole) of sodium hydroxide, 200 ml. of water, 400 ml. of tetrahydrofuran was stirred at room temperature for 16 hours and made acidic with 50 ml. of concentrated hydrochloric acid. The reaction mixture was extracted twice with ml. of ether. The ether-tetrahydrofuran solution was dried (MgSO4) and concentrated under reduced pressure. The residual oil was treated with benzene and the benzene solution was concentrated under reduced pressure to remove the last trace of water. The residual solid was recrystallized from hexane-benzene to give 76 g (73.4%) of 2-chloro-trifluoromethyl-5 thiazolecarboxylic acid, m.p. 131°-131.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid
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2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid
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2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid
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Citations

For This Compound
1
Citations
S Cao, A Liu, W Liu, X Liu, Y Ren, H Pei… - Journal of …, 2017 - Wiley Online Library
A series of novel thiazole acrylonitrile derivatives was designed and synthesized utilizing NC‐510 as a precursor. Their structures were characterized by NMR spectrometry, MS, and …
Number of citations: 12 onlinelibrary.wiley.com

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